molecular formula C4H6Cl2Si B8561411 1,1-Dichloro-1-silacyclo-3-pentene CAS No. 872-46-8

1,1-Dichloro-1-silacyclo-3-pentene

Cat. No. B8561411
M. Wt: 153.08 g/mol
InChI Key: KXQIMLAMKLUPJR-UHFFFAOYSA-N
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Patent
US05130390

Procedure details

In a 1 L three neck flask equipped with a Teflon covered magnetic stirring bar, reflux condenser and a pressure equalizing addition funnel. Vinyl magnesium bromide (0.5 mol) in THF 350 mL was placed in the reaction flask. The flask and its contents were cooled to 0° C. in an ice water bath. 1,1-Dichloro-1-silacyclopent-3-ene (Damrauer, R.; Simon, R.; Laporterie, A.; Manuel, G.; Park, Y. T.; Weber, W. P. J. Organomet. Chem., 1990, 391, 7) (11 g, 72 mmol) dissolved in 20 mL of THF was placed in the addition funnel and was added dropwise to reaction flask. The reaction was allowed to slowly warm to room temperature over 6 hours. The reaction mixture was poured into ice cold solution of saturated aqueous ammonium chloride. Ether (200 mL) was added and the organic layer was washed with an equal volume of water (3×). The organic layer was dried over anhydrous calcium chloride, filtered and the volatile organic solvents were removed by distillation through a 15 cm vacuum jacketed Bigreux column at atmospheric pressure. The product was distilled under reduced pressure. A fraction bp 43°-45° C./16 mm Hg, 9.4 g, 95% yield was obtained. 1H NMR: 1.44(d,4H, J=1 Hz), 5.87(t,2H, J=1 Hz), 5.81(dd,2H, J=20 and 3.9 Hz), 6.06(dd,2H, J=14.5 and 3.9 Hz), 6.22(dd,2H, J=20 and 14.5 Hz). 13C NMR: 15.46, 130.71, 134.00, 135.02. 29Si NMR: 1.56. IR: 3040, 3020, 2940, 2885, 1605, 1400, 1200, 1095, 1000., 950, 9430, 815, 795, 725, 690 cm-1. UV nm ζ: 207 (2.5×103). Anal. Calc. for C8H12Si: C, 70.51; H, 8.88. Found: C, 70.96; H, 9.06.
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].Cl[Si:6]1(Cl)[CH2:10][CH:9]=[CH:8][CH2:7]1.[Cl-].[NH4+].[CH3:14][CH2:15]OCC>C1COCC1>[CH:14]([Si:6]1([CH:1]=[CH2:2])[CH2:10][CH:9]=[CH:8][CH2:7]1)=[CH2:15] |f:2.3|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si]1(CC=CC1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
was added dropwise to reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 6 hours
Duration
6 h
WASH
Type
WASH
Details
the organic layer was washed with an equal volume of water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous calcium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatile organic solvents were removed by distillation through a 15 cm vacuum
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
A fraction bp 43°-45° C./16 mm Hg, 9.4 g, 95% yield was obtained

Outcomes

Product
Name
Type
Smiles
C(=C)[Si]1(CC=CC1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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